molecular formula C7H9FN2 B2603018 4-Fluoro-6-methylbenzene-1,3-diamine CAS No. 141922-20-5

4-Fluoro-6-methylbenzene-1,3-diamine

Cat. No. B2603018
CAS RN: 141922-20-5
M. Wt: 140.161
InChI Key: GPMWAWDEZPFUTN-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylbenzene-1,3-diamine, also known as 4F-MDA, is a chemical compound that belongs to the class of substituted amphetamines. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and Biological Activity

4-Fluoro-6-methylbenzene-1,3-diamine is utilized in the synthesis of structurally complex phosphazene compounds, demonstrating significant antimicrobial and cytotoxic activities. For instance, its derivative showed activity against S. aureus and exhibited cytotoxicity against fibroblast and breast cancer cells, suggesting its potential in developing antimicrobial and cancer therapeutic agents (Elmas et al., 2020). Additionally, fluorinated Schiff bases derived from 1,2,4-triazoles, synthesized using 4-fluoro analogs, displayed promising antiproliferative effects against several cancer cell lines, highlighting its role in cancer research (Kumar et al., 2013).

Material Science and Engineering

In the field of materials science, this compound contributes to the development of polyimides with high thermal stability and glass transition temperatures. These materials, synthesized from diamines including 4-fluoro derivatives, exhibit enhanced properties suitable for high-performance engineering applications, such as advanced electronics and coatings, due to their amorphous nature and low water absorption rates (Morikawa et al., 2012). Furthermore, the synthesis of poly(keto ether ether amide)s using diamines showcases the thermal stability and solubility of these polymers, expanding their applications in polymer semiconductors (Sabbaghian et al., 2015).

Structural and Thermal Properties

The exploration of densities, viscosities, and thermal decomposition kinetics of compounds derived from this compound provides fundamental insights into their physicochemical properties. These studies are crucial for understanding solute-solvent interactions, designing better solvent systems, and improving the thermal stability of materials for various industrial applications (Zhu et al., 2014). Additionally, the investigation of vaporization enthalpies of fluorinated compounds, including those derived from 4-fluoro analogs, aids in the development of more efficient and environmentally friendly solvent systems and materials (Verevkin et al., 2014).

properties

IUPAC Name

4-fluoro-6-methylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMWAWDEZPFUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015734
Record name 2,4-Diamino-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141922-20-5
Record name 2,4-Diamino-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 g (0.01 ml) of 5-fluoro-2,4-dinitrotoluene from Step 1 are hydrated with catalytic amounts of palladium/carbon (10% Pd) in 50 ml absolute ethanol. After the catalyst is removed by filtration, the solvent is distilled off completely and the obtained product is recrystallized from toluene. 0.7 g (50 % of theory) of 5-fluoro-2,4-diaminotoluene is obtained which melts at 112° Celsius accompanied by decomposition.
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-5-methyl-2,4-dinitro-benzene (1.0 g, 5 mmol) and 10% Pd/C (200 mg) in MeOH (20 ml) was hydrogenated at 23° C. for 24 h. The reaction mixture was filtered through celite and concentrated. Purification by silica gel chromatography (1:1 ethyl acetate-hexane) gave 4-fluoro-6-methyl-benzene-1,3-diamine (613 mg, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

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